molecular formula C10H16N2O B2664139 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine CAS No. 1439898-08-4

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2664139
CAS No.: 1439898-08-4
M. Wt: 180.251
InChI Key: FNXSMQDCDNEBSF-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities

Scientific Research Applications

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 4-methoxypyridine with suitable alkylating agents under controlled conditions. One common method involves the use of 4-methoxypyridine and 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under reflux conditions, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine is unique due to the presence of both the methoxy group and the propan-1-amine group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Properties

IUPAC Name

2-(4-methoxypyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSMQDCDNEBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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